2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide
Description
Chemical Structure and Properties
The compound 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide (CAS: 880051-42-3) is a hydrazone-linked indole derivative with the molecular formula C21H16N4O2 and a molecular weight of 356.385 g/mol . Its structure comprises:
- A 1H-indol-3-yl moiety linked via an (E)-hydrazinylmethylene group.
- A 2-oxoacetamide backbone substituted with a naphthalen-1-yl group at the terminal nitrogen.
Properties
CAS No. |
880051-42-3 |
|---|---|
Molecular Formula |
C21H16N4O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N'-[(E)-1H-indol-3-ylmethylideneamino]-N-naphthalen-1-yloxamide |
InChI |
InChI=1S/C21H16N4O2/c26-20(24-19-11-5-7-14-6-1-2-8-16(14)19)21(27)25-23-13-15-12-22-18-10-4-3-9-17(15)18/h1-13,22H,(H,24,26)(H,25,27)/b23-13+ |
InChI Key |
BOYDWVNGJGHFDL-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
One-Pot Hydrazone Formation and Amide Coupling
A streamlined approach involves concurrent hydrazone formation and amide coupling using HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] as a coupling agent:
This method reduces step count but requires precise stoichiometry to avoid over-activation of the carboxylic acid.
Solid-Phase Synthesis
Recent advancements explore Wang resin -bound synthesis for high-throughput production. The resin-bound oxoacetic acid is sequentially functionalized with hydrazine and indole-3-carboxaldehyde before cleavage with TFA/water. While scalable, this method faces challenges in resin loading efficiency.
Challenges and Mitigation Strategies
-
Hydrazone Stability : The hydrazone linkage is prone to hydrolysis under strongly acidic or basic conditions. Neutral pH and anhydrous solvents are critical during synthesis.
-
Stereochemical Control : The E/Z configuration of the hydrazone impacts biological activity. Crystallization from ethanol/water favors the thermodynamically stable E-isomer.
-
Scale-Up Limitations : Exothermic reactions during SOCl₂ activation necessitate controlled addition and cooling to prevent decomposition .
Chemical Reactions Analysis
Types of Reactions
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole or naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Oxidized derivatives of the indole or naphthalene rings.
Reduction: Reduced forms of the hydrazone or carbonyl groups.
Substitution: Halogenated derivatives of the indole or naphthalene rings.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide typically involves the condensation of indole derivatives with hydrazine and subsequent modifications to introduce naphthalene and acetamide functionalities. The structural framework combines indole and hydrazone motifs, which are known for their biological activity, particularly in anticancer and anti-inflammatory contexts .
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of indole-based compounds. For instance, derivatives similar to this compound have shown significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of inflammatory diseases. The presence of the indole moiety is crucial for enhancing binding affinity to specific receptors involved in inflammatory responses .
Case Study 1: Anticancer Evaluation
In a study assessing the anticancer activity of various indole derivatives, this compound exhibited IC50 values comparable to established chemotherapeutics. The study highlighted its potential as a lead compound for further development in cancer therapy .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation focused on the anti-inflammatory mechanisms of indole derivatives, including our compound of interest. It was found that treatment with the compound significantly reduced levels of IL-6 and TNF-alpha in vitro, suggesting a potent anti-inflammatory effect. The study concluded that modifications to the indole structure could enhance therapeutic efficacy against inflammatory conditions .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Structure | High (IC50 < 10 µM) | Moderate (IL-6 inhibition) |
| DPIE Derivative | Structure | Moderate (IC50 ~ 20 µM) | High (significant IL inhibition) |
| 3-Cyanoacetyl Indole | Structure | High (IC50 < 15 µM) | Low (minimal effect on cytokines) |
Mechanism of Action
The mechanism of action of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Methylphenyl vs. Naphthyl Substituents
- Compound 1: 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(2-methylphenyl)-2-oxoacetamide (C18H16N4O2, MW: 320.35 g/mol) . No direct bioactivity data are available, but methylphenyl analogs are often explored for antimicrobial or enzyme-inhibitory roles due to moderate lipophilicity .
Target Compound : The naphthalen-1-yl group introduces significant aromatic bulk, which may improve binding to hydrophobic pockets (e.g., in enzymes or receptors) but reduce aqueous solubility .
Methoxyphenyl Substituents
- Compound 2: 2-(1H-Indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (C17H14N2O3, MW: 294.31 g/mol) . Methoxy-substituted indoles are frequently investigated for antioxidant and anti-inflammatory activities .
Adamantane-Substituted Analogs
- Compound 3: N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compound 5r) . Key Feature: The adamantane group, a rigid bicyclic hydrocarbon, enhances membrane permeability and binding to sterol-rich domains (e.g., in cancer cells). Bioactivity: Demonstrated potent cytotoxicity against HepG2 liver cancer cells (IC50: 10.56 ± 1.14 µM) via caspase-8-dependent apoptosis .
Hydrazone and Thiazole Derivatives
- Compound 4: 2-(2-((1H-Indol-5-yl)methylene)hydrazinyl)thiazole derivatives . Bioactivity: These derivatives exhibit moderate antimicrobial and antioxidant activities, likely due to the thiazole’s sulfur atom enhancing redox interactions .
Compound 5 : N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides .
Structural-Activity Relationship (SAR) Analysis
Table: Key Analogs and Bioactivity
SAR Insights
Naphthyl vs. Adamantane : The naphthyl group in the target compound may favor π-π stacking in hydrophobic environments, whereas adamantane enhances rigidity and lipid bilayer penetration .
Hydrazone Linker : Common across analogs, this group facilitates metal chelation and hydrogen bonding , critical for enzyme inhibition or pro-apoptotic effects .
Electron-Donating Groups : Methoxy or methyl substituents improve solubility but may reduce target affinity compared to bulkier groups like naphthyl .
Biological Activity
The compound 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide is a member of the hydrazone derivatives, which have garnered attention for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features an indole moiety linked to a hydrazine and naphthyl group, which are critical for its biological activity. The presence of the oxoacetamide functional group enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research indicates that hydrazone derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Compounds similar to this compound have been reported to arrest cells in the G2/M phase, inhibiting cell proliferation effectively .
- Induction of Apoptosis : Mechanistic studies reveal that these compounds can trigger apoptosis in a dose-dependent manner, impacting cancer cell survival .
Case Study: Efficacy Against Cancer Cell Lines
A comparative study evaluated the efficacy of various indole derivatives against multiple cancer cell lines (e.g., HeLa, MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | HeLa | 0.52 |
| 7d | MCF-7 | 0.34 |
| 7d | HT-29 | 0.86 |
These findings highlight the potential of indole-based compounds in cancer therapy, particularly those with similar structures to our compound of interest .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Hydrazone derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria. Specific studies have shown effectiveness against:
- Staphylococcus aureus (including methicillin-resistant strains)
- Mycobacterium tuberculosis
For example, related indole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Tubulin Polymerization : Some derivatives act similarly to colchicine by inhibiting tubulin polymerization, which is crucial for cancer cell division.
- Biofilm Disruption : The ability to inhibit biofilm formation in bacteria like S. aureus further enhances its therapeutic potential against infections .
Q & A
(Basic) How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer:
Optimization involves systematic variation of reaction parameters:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve precipitation purity .
- Temperature Control : Reflux conditions (80–100°C) are critical for hydrazone formation; lower temperatures may stall condensation .
- Catalysts : Acidic (e.g., acetic acid) or basic (e.g., triethylamine) catalysts accelerate imine bond formation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the product. Monitor purity via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 3:7) and HPLC (C18 column, acetonitrile/water gradient) .
(Basic) What spectroscopic techniques validate the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : Confirm hydrazone proton (δ 10.5–11.5 ppm for NH) and indole aromatic protons (δ 7.0–8.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) and NH bends (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calculated m/z: example data from ).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
(Basic) How is the compound screened for initial biological activity?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) using recombinant proteins .
- Dose-Response Curves : Triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) .
(Advanced) What strategies address challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
- Crystallization Conditions : Screen solvents (e.g., DMSO/water diffusion) and use additives (e.g., PEG 4000) to stabilize flexible hydrazone moieties .
- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves data quality for low-symmetry crystals (monoclinic P2₁/c) .
- Refinement : SHELXL-2018 refines disorder models for naphthalene and indole rings. Apply TWIN/BASF commands for twinned crystals .
(Advanced) How to resolve contradictions between computational docking and experimental binding data?
Methodological Answer:
- Validation Steps :
- Orthogonal Assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm binding thermodynamics .
- MD Simulations : Run 100-ns molecular dynamics (AMBER/CHARMM) to assess ligand-protein stability .
- Mutagenesis : Target residues (e.g., His95 in kinase domains) to validate docking poses .
- Data Interpretation : Consider protonation states (Schrödinger Epik) and solvent effects (explicit water models) in docking .
(Advanced) How to establish structure-activity relationships (SAR) for analogs?
Methodological Answer:
- Analog Design : Modify substituents on indole (e.g., electron-withdrawing groups at C5) and naphthalene (e.g., methoxy vs. nitro at C4) .
- Biological Profiling : Test analogs in parallel assays (e.g., anti-inflammatory IL-6 ELISA vs. cytotoxicity) .
- QSAR Modeling : Use CoMFA/CoMSIA (SYBYL-X) to correlate logP values with activity .
(Advanced) What in vivo models assess pharmacokinetics and toxicity?
Methodological Answer:
- Pharmacokinetics :
- Toxicity :
(Advanced) How to evaluate stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in PBS (pH 2.0, 7.4, 9.0) at 37°C. Monitor degradation via HPLC at 0, 24, 48 hours .
- Metabolic Stability : Liver microsome assays (human/rat) with NADPH cofactor. Identify metabolites via UPLC-QTOF .
- Light/Temperature Sensitivity : Accelerated stability studies (ICH Q1A guidelines) with LC-MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
